molecular formula C15H17N3O B12610884 N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-45-0

N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12610884
CAS No.: 918898-45-0
M. Wt: 255.31 g/mol
InChI Key: AGQTZQJRCRZTSJ-UHFFFAOYSA-N
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Description

N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a combination of phenyl, pyridine, and hydroxylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its specific combination of phenyl, pyridine, and hydroxylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a hydroxylamine functional group and a substituted phenyl ring linked to a pyridine moiety. The molecular formula is C19H22N4O, and it has a molecular weight of approximately 318.41 g/mol.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Hydroxylamines are known to act as inhibitors for various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes, potentially leading to apoptosis in cancer cells .
  • Antioxidant Properties : Hydroxylamines can also function as antioxidants, scavenging free radicals and reducing oxidative stress. This property is significant in protecting cells from damage associated with various diseases, including neurodegenerative disorders .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through HDAC inhibition .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration. By modulating glutamatergic neurotransmission, it could mitigate the effects of excitotoxicity associated with conditions like epilepsy and Alzheimer's disease .

Case Studies

  • Histone Deacetylase Inhibition : A study evaluated the impact of hydroxamic acid-based HDAC inhibitors on human tumor cells. The results indicated that these compounds significantly induced apoptosis at low concentrations (IC50 values ranging from 0.1 to 1 μM), suggesting that this compound may exhibit similar efficacy .
  • Neuroprotective Mechanisms : In an animal model of epilepsy, a related compound was shown to reduce seizure frequency and severity by acting as a noncompetitive antagonist at AMPA receptors. This suggests that this compound could have therapeutic potential in managing epilepsy .

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerHDAC inhibition
NeuroprotectionModulation of glutamate receptors
AntioxidantFree radical scavenging

Properties

CAS No.

918898-45-0

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-[1-[N-(pyridin-2-ylmethyl)anilino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C15H17N3O/c1-13(17-19)11-18(15-8-3-2-4-9-15)12-14-7-5-6-10-16-14/h2-10,19H,11-12H2,1H3

InChI Key

AGQTZQJRCRZTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=N1)C2=CC=CC=C2

Origin of Product

United States

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